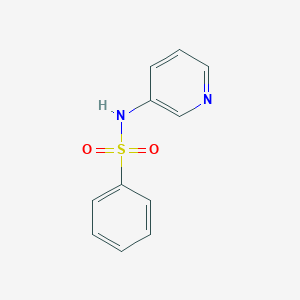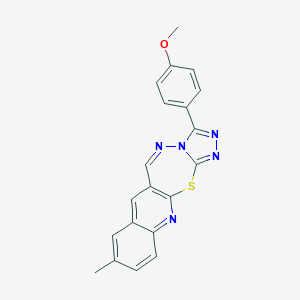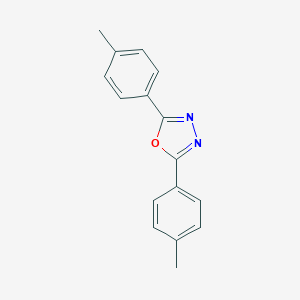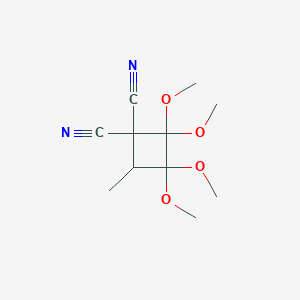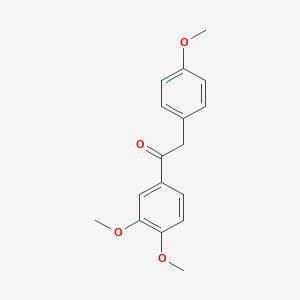
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as DME, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DME is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mécanisme D'action
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are primarily due to its ability to inhibit monoamine oxidase. This inhibition leads to an increase in neurotransmitter levels, which can result in increased mood, energy, and cognitive function. 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potency as a monoamine oxidase inhibitor. This allows for a smaller amount of compound to be used, which can be beneficial for cost and safety reasons. However, one limitation is that 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a synthetic compound, which may limit its applicability to natural systems.
Orientations Futures
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and its effects on neurotransmitter levels and behavior. Finally, the synthesis of analogs of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone may lead to the development of compounds with improved potency and selectivity for monoamine oxidase inhibition.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been widely used in scientific research as a tool to study the role of monoamine oxidase in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the effects of MAO inhibitors on neurotransmitter levels and behavior in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
4927-54-2 |
|---|---|
Nom du produit |
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
Formule moléculaire |
C17H18O4 |
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-15(18)13-6-9-16(20-2)17(11-13)21-3/h4-9,11H,10H2,1-3H3 |
Clé InChI |
LUCJEOWFMRABMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



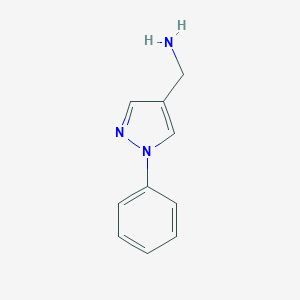
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
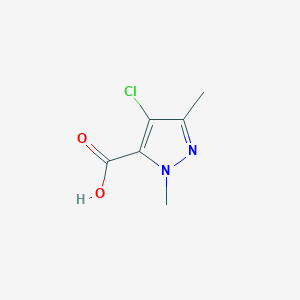
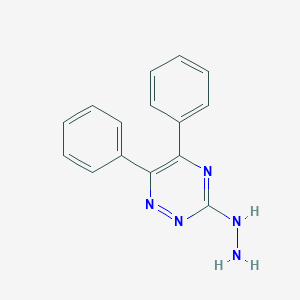
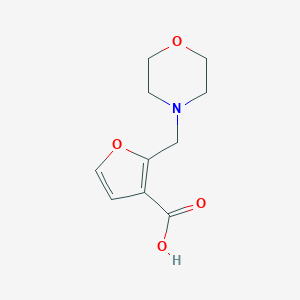
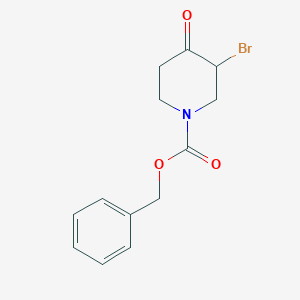
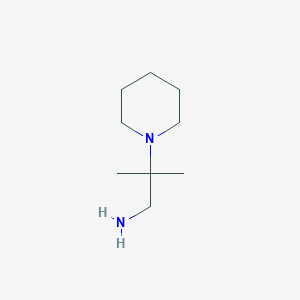
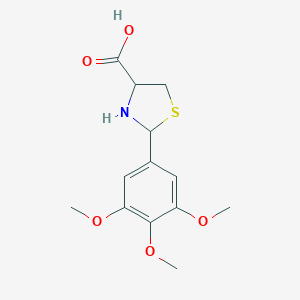
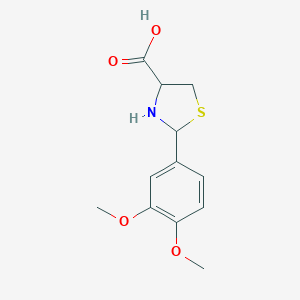
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
